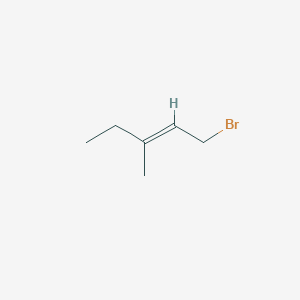

1-bromo-3-methylpent-2-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-bromo-3-methylpent-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-3-6(2)4-5-7/h4H,3,5H2,1-2H3/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZUPHKHXDIJFU-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CCBr)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/CBr)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Field of Halogenated Alkenes and Allylic Systems

Halogenated alkenes, particularly those with the halogen positioned on an allylic carbon, are a cornerstone of synthetic organic chemistry. The allylic position, being adjacent to a double bond, imparts unique reactivity due to the ability of the adjacent π-system to stabilize intermediates, such as radicals and carbocations, through resonance. libretexts.orgyoutube.comlibretexts.org This stabilization lowers the bond dissociation energy of allylic C-H bonds, making them susceptible to selective halogenation. libretexts.orglibretexts.org

The synthesis of allylic halides, such as 1-bromo-3-methylpent-2-ene, is often achieved through the allylic bromination of the corresponding alkene, 3-methylpent-2-ene. A common and effective reagent for this transformation is N-bromosuccinimide (NBS), which provides a low, constant concentration of bromine radicals, favoring substitution at the allylic position over addition to the double bond. libretexts.orgyoutube.comopenochem.orgmasterorganicchemistry.com This method is crucial for preparing allylic bromides from alkenes containing allylic hydrogens. libretexts.org The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. libretexts.orgopenochem.org

The structure of this compound, featuring a bromine atom on a primary carbon that is also allylic, makes it a highly reactive substrate for nucleophilic substitution reactions. youtube.com The presence of the methyl group on the double bond also influences the steric and electronic environment of the molecule, which can be exploited to control the regioselectivity and stereoselectivity of subsequent reactions.

Significance of 1 Bromo 3 Methylpent 2 Ene As a Versatile Synthetic Intermediate

The utility of 1-bromo-3-methylpent-2-ene as a synthetic intermediate stems from the high reactivity of its allylic bromide functionality. This allows for its participation in a wide range of transformations, making it a valuable tool for the introduction of the 3-methylpent-2-enyl moiety into various molecular frameworks.

One of the primary applications of this compound is in alkylation reactions . As an electrophile, it readily reacts with a diverse set of nucleophiles, including carbanions, enolates, and heteroatomic nucleophiles (e.g., alkoxides, thiolates, and amines). These reactions are fundamental to carbon-carbon and carbon-heteroatom bond formation, enabling the construction of more complex molecular skeletons.

Furthermore, this compound can participate in coupling reactions , such as those catalyzed by transition metals like palladium or copper. These reactions allow for the formation of new carbon-carbon bonds by coupling the allylic fragment with organometallic reagents or terminal alkynes (e.g., Sonogashira coupling).

The allylic nature of the bromide also makes this compound a suitable precursor for the generation of organometallic reagents . For instance, reaction with magnesium metal leads to the formation of the corresponding Grignard reagent, (3-methylpent-2-enyl)magnesium bromide. This organometallic species can then act as a nucleophile in reactions with various electrophiles, such as aldehydes, ketones, and esters, providing a powerful method for the construction of new carbon-carbon bonds.

Overview of Key Academic Research Trajectories for 1 Bromo 3 Methylpent 2 Ene

Geometric Isomerism (E/Z) and Configurational Assignment

Geometric isomerism, also known as cis-trans or E/Z isomerism, arises in this compound due to the restricted rotation around the C2=C3 double bond. chemsrc.com For E/Z isomerism to occur, each carbon atom of the double bond must be attached to two different groups. physicsandmathstutor.com In the case of this compound, C2 is bonded to a hydrogen atom and a bromomethyl group (-CH2Br), while C3 is bonded to a methyl group (-CH3) and an ethyl group (-CH2CH3). Since both C2 and C3 have two different substituents, the molecule can exist as two distinct geometric isomers.

The assignment of the E/Z configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules. These rules assign priority to the groups attached to each carbon of the double bond based on atomic number. The higher the atomic number of the atom directly attached to the double bond, the higher its priority.

For C2, the attached groups are -H and -CH2Br. The carbon in the -CH2Br group has a higher atomic number than hydrogen, so the bromomethyl group has higher priority. For C3, the attached groups are -CH3 and -CH2CH3. Both have a carbon atom directly attached, so we look at the atoms attached to them. The ethyl group's carbon is attached to another carbon and two hydrogens, while the methyl group's carbon is attached to three hydrogens. Therefore, the ethyl group has higher priority.

(Z)-1-bromo-3-methylpent-2-ene : The 'Z' isomer (from the German zusammen, meaning together) has the higher-priority groups on the same side of the double bond. In this case, the -CH2Br group and the -CH2CH3 group are on the same side.

(E)-1-bromo-3-methylpent-2-ene : The 'E' isomer (from the German entgegen, meaning opposite) has the higher-priority groups on opposite sides of the double bond. Here, the -CH2Br group and the -CH2CH3 group are on opposite sides.

| Isomer | Configuration | SMILES Notation |

|---|---|---|

| (Z)-1-bromo-3-methylpent-2-ene | Higher priority groups on the same side of the double bond | CC/C(C)=C/CBr |

| (E)-1-bromo-3-methylpent-2-ene | Higher priority groups on opposite sides of the double bond | CC/C(C)=C\CBr |

Conformational Analysis and Stereochemical Relationships

Conformational analysis of this compound involves the study of the different spatial arrangements of its atoms that result from rotation about its single bonds. These different arrangements are known as conformers. The relative stabilities of these conformers are influenced by various steric and electronic interactions.

A key factor in the conformational preference of this compound is allylic strain , also known as A-strain. wikipedia.org This type of strain arises from the steric interaction between a substituent on one end of a double bond and an allylic substituent. wikipedia.org In this compound, this would involve interactions between the substituents on C3 and the groups at the allylic C1 position.

For both the (E) and (Z) isomers, rotation around the C2-C1 single bond will lead to different conformers. The stability of these conformers is influenced by the steric bulk of the bromine atom and its interaction with the substituents on the C3 carbon. Generally, conformers where the bulky groups are further apart (anti-periplanar) are more stable than those where they are closer (syn-periplanar or gauche).

The stereochemical relationship between the (E) and (Z) isomers is that they are diastereomers . Diastereomers are stereoisomers that are not mirror images of each other. They have different physical properties, such as boiling points, melting points, and solubility, which can allow for their separation.

| Influential Factor | Description | Expected Effect on this compound |

|---|---|---|

| Allylic Strain | Steric interaction between a substituent on a double bond and an allylic substituent. wikipedia.org | Influences the preferred rotational conformation around the C1-C2 bond, with conformers that minimize steric clash between the bromine atom and the substituents on C3 being favored. |

| Torsional Strain | Strain caused by eclipsing interactions between bonds on adjacent atoms. | Rotation around the C1-C2 and C3-C4 single bonds will have energy barriers corresponding to eclipsed and staggered conformations. Staggered conformations are generally of lower energy. |

| Van der Waals Repulsion | Repulsive forces between non-bonded atoms that are in close proximity. | Larger groups (like the bromomethyl and ethyl groups) will prefer to be in positions that minimize their spatial interaction to reduce repulsive forces. |

Regioselective and Stereoselective Halogenation Strategies

The selective halogenation of alkenes is a fundamental transformation in organic chemistry. For the synthesis of allylic bromides like this compound, two primary strategies are employed: allylic bromination using N-bromosuccinimide (NBS) and electrophilic bromination of alkene precursors. Each approach offers distinct advantages and challenges in controlling the reaction's outcome.

Allylic Bromination with N-Bromosuccinimide (NBS) and Other Brominating Agents

Allylic bromination with N-bromosuccinimide (NBS) is a widely used method for introducing a bromine atom at the carbon adjacent to a double bond. masterorganicchemistry.compearson.com This reaction, often referred to as the Wohl-Ziegler reaction, is prized for its ability to selectively brominate the allylic position while minimizing competing reactions at the double bond. masterorganicchemistry.comwikipedia.orgmychemblog.com The success of this method hinges on maintaining a low concentration of bromine in the reaction mixture, a condition effectively achieved by using NBS. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

Other brominating agents can also be employed for allylic bromination. For instance, elemental bromine (Br₂) can be used under thermal or photochemical conditions, although such reactions are generally less convenient and may require high temperatures. thieme-connect.de

The allylic bromination with NBS proceeds through a free-radical chain mechanism. libretexts.orgnumberanalytics.comorganic-chemistry.org The process is typically initiated by light (photochemical initiation) or a radical initiator like dibenzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN). wikipedia.orgmychemblog.comchadsprep.com

The currently accepted mechanism, often referred to as the "Goldfinger Mechanism," involves the following key steps: masterorganicchemistry.com

Initiation: The reaction begins with the homolytic cleavage of the N-Br bond in NBS or, more commonly, the homolysis of a small amount of molecular bromine (Br₂) present as an impurity or generated in situ. chadsprep.comchemistrysteps.comlibretexts.org This generates the initial bromine radicals (Br•).

Propagation:

A bromine radical abstracts a hydrogen atom from the allylic position of the alkene (e.g., 3-methylpent-2-ene). chemistrysteps.comlibretexts.org This step is favored because the resulting allylic radical is stabilized by resonance. chemistrysteps.comlibretexts.org The bond dissociation energy of an allylic C-H bond is significantly lower than that of vinylic or alkyl C-H bonds, making it more susceptible to abstraction. libretexts.orglibretexts.org

The newly formed allylic radical then reacts with a molecule of Br₂ to yield the allylic bromide product and another bromine radical, which continues the chain reaction. libretexts.orgcdnsciencepub.com

HBr Scavenging: The hydrogen bromide (HBr) produced during the propagation step reacts rapidly with NBS to generate more Br₂. libretexts.orglibretexts.org This is a crucial aspect of the mechanism as it maintains the low concentration of Br₂ necessary to favor allylic substitution over electrophilic addition to the double bond. libretexts.orgchemistrysteps.com

Termination: The radical chain is terminated by the combination of any two radical species present in the reaction mixture. numberanalytics.comlibretexts.org

It was once thought that the succinimidyl radical was the primary chain carrier, but further studies have shown this to be incorrect. masterorganicchemistry.com The key is the sustained low concentration of Br₂, which allows the radical substitution to outcompete polar addition reactions. masterorganicchemistry.comlibretexts.org

A significant challenge in the allylic bromination of unsymmetrical alkenes like 3-methylpent-2-ene is controlling regioselectivity and preventing unwanted allylic rearrangements. libretexts.orgwinona.edu The initial abstraction of an allylic hydrogen atom generates a resonance-stabilized allylic radical. If the two resonance forms of this radical are not equivalent, a mixture of isomeric products can be formed. libretexts.orgchadsprep.comwinona.edu

For 3-methylpent-2-ene, abstraction of a hydrogen atom from the C-1 methyl group would lead to a primary allylic radical, while abstraction from the C-4 methylene (B1212753) group would generate a more stable secondary allylic radical. Bromination will preferentially occur at the more substituted position due to the greater stability of the corresponding radical intermediate. mychemblog.com

However, the resulting allylic radical from abstraction at C-4 is unsymmetrical. This leads to the possibility of forming two constitutional isomers: this compound and 3-bromo-3-methylpent-2-ene. The distribution of these products can be influenced by both steric and electronic factors. Generally, the reaction will favor the formation of the thermodynamically more stable alkene product (more substituted double bond). masterorganicchemistry.com However, reactions at the less hindered site of the radical can also occur. libretexts.org

Studies on other unsymmetrical alkenes have confirmed that allylic bromination with NBS often yields a mixture of products resulting from allylic rearrangement. For example, the bromination of 1-octene (B94956) yields both 3-bromo-1-octene and 1-bromo-2-octene. libretexts.org Similarly, experiments with 1-hexene (B165129) and 3-hexene (B12438300) have demonstrated the formation of multiple brominated products due to allylic rearrangement. winona.eduwinona.edu

Table 1: Product Distribution in the NBS Bromination of Unsymmetrical Alkenes

| Starting Alkene | Major Products | Reference |

|---|---|---|

| 1-Octene | 3-Bromo-1-octene (~18%) and 1-bromo-2-octene (82%) | libretexts.org |

| 1-Hexene | 1-Bromo-2-hexene (56%) and 3-bromo-1-hexene (B13957452) (10%) | winona.edu |

This table illustrates the formation of multiple products due to allylic rearrangement in the NBS bromination of various unsymmetrical alkenes.

The outcome of allylic bromination with NBS is highly dependent on the reaction conditions. masterorganicchemistry.com

Temperature: Higher temperatures can favor the formation of the more thermodynamically stable product. masterorganicchemistry.com Radical reactions are often initiated by heat, and refluxing the reaction mixture is a common practice. wikipedia.orgmychemblog.com

Solvent: The choice of solvent is critical. Non-polar solvents, such as carbon tetrachloride (CCl₄), are traditionally used to minimize ionic side reactions like electrophilic addition. libretexts.orgorganic-chemistry.orglibretexts.org The low solubility of NBS in CCl₄ also helps maintain the low bromine concentration. libretexts.org However, due to the toxicity of CCl₄, alternative solvents like cyclohexane, dichloromethane (B109758), and acetonitrile (B52724) have been explored. organic-chemistry.orggla.ac.uk The polarity of the solvent can influence the product distribution in some bromination reactions. cdnsciencepub.com

Light/Initiators: The reaction is initiated by radicals, which can be generated by photochemical means (UV light) or by the addition of a radical initiator like AIBN or benzoyl peroxide. wikipedia.orgmychemblog.comchadsprep.com Continuous-flow photoreactors have been developed to improve the efficiency and scalability of photochemical brominations. researchgate.netrsc.org

Electrophilic Bromination of Alkene Precursors and Selectivity Control

An alternative to radical allylic bromination is the electrophilic addition of bromine (Br₂) to an alkene precursor. In the case of 3-methylpent-2-ene, direct addition of Br₂ would typically lead to the formation of a vicinal dibromide (2,3-dibromo-3-methylpentane). masterorganicchemistry.combrainly.com

The mechanism of electrophilic addition involves the formation of a cyclic bromonium ion intermediate. youtube.com A nucleophile then attacks one of the carbons of the bromonium ion, opening the ring. youtube.com If the reaction is carried out in an inert solvent, the bromide ion (Br⁻) acts as the nucleophile. However, if a nucleophilic solvent like water or an alcohol is used, it can intercept the bromonium ion to form a halohydrin or a bromoether, respectively. wikipedia.orgyoutube.com

For the synthesis of this compound, direct electrophilic bromination of 3-methylpent-2-ene is not a suitable method as it leads to addition across the double bond. However, electrophilic bromination can be a viable strategy if starting from a different precursor, such as a diene. For example, the hydrobromination of 3-methylpenta-1,3-diene could potentially yield this compound through a 1,4-addition pathway.

Control of selectivity in electrophilic bromination is a key consideration. The regioselectivity of the nucleophilic attack on the bromonium ion is governed by electronic and steric factors. In the case of an unsymmetrical alkene like 3-methylpent-2-ene, the attack would preferentially occur at the more substituted carbon atom (C3), as it can better stabilize the partial positive charge in the transition state. mytutor.co.uk

Synthesis from Oxygenated Precursors

Allylic bromides, including this compound, can also be synthesized from oxygenated precursors such as allylic alcohols or ethers. These methods provide an alternative to direct halogenation of alkenes and can sometimes offer better control over regioselectivity.

A common method involves the reaction of an allylic alcohol with a brominating agent. For instance, allyl alcohol can be reacted with hydrobromic acid in the presence of sulfuric acid to produce allyl bromide. google.com This method could be adapted for the synthesis of this compound starting from 3-methylpent-2-en-1-ol. Reagents like phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) are also effective for converting alcohols to the corresponding halides. masterorganicchemistry.com

The conversion of allylic ethers to allylic bromides is another synthetic route. tandfonline.com Additionally, a process involving the diazotization of an allylic amine followed by bromide displacement has been reported for the synthesis of brominated pentene derivatives.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Bromo-2-hexene |

| 1-Bromo-2-octene |

| This compound |

| 1-Hexene |

| 1-Octene |

| 2,2'-Azobis(isobutyronitrile) |

| 2-Bromo-3-hexene |

| 2-Bromo-3-methylpentan-3-ol |

| 2-Heptene |

| 3-Bromo-1-hexene |

| 3-Bromo-1-octene |

| 3-Bromo-3-methylpent-2-ene |

| 3-Hexene |

| 3-Methyl-2-pentanol |

| 3-Methylpenta-1,3-diene |

| 3-Methylpent-1-ene |

| 3-Methylpent-2-en-1-ol |

| 3-Methylpent-2-ene |

| 4-Bromo-2-hexene |

| 5-Amino-3-methylpent-2-ene |

| 5-Nitro-3-methylpent-2-ene |

| Acetonitrile |

| Acetone |

| Allyl alcohol |

| Allyl bromide |

| Benzoyl peroxide |

| Bromine |

| Bromocyclohexane |

| Carbon tetrachloride |

| Chlorobenzene |

| Cyclohexane |

| Dichloromethane |

| Dibenzoyl peroxide |

| Hydrobromic acid |

| Hydrogen bromide |

| N-Bromosuccinimide |

| Phosphorus tribromide |

| Propylene bromide |

| Sodium bromide |

| Succinimide |

| Sulfuric acid |

| Thionyl chloride |

| Toluene |

Transformations of Allylic Alcohols with Brominating Reagents (e.g., PBr3, NbBr5)

The conversion of allylic alcohols to allylic bromides is a fundamental transformation in organic synthesis. Reagents like phosphorus tribromide (PBr₃) and niobium(V) bromide (NbBr₅) are effective for this purpose, though they operate through different mechanisms and offer varying degrees of selectivity. commonorganicchemistry.comresearchgate.net

Phosphorus tribromide is a classic reagent for converting primary and secondary alcohols to the corresponding alkyl bromides. masterorganicchemistry.comlibretexts.org The reaction typically proceeds via an Sₙ2 mechanism, which leads to an inversion of stereochemistry at the reaction center. commonorganicchemistry.comchemistrysteps.com For allylic alcohols, this can be a reliable method, although the potential for rearrangements must be considered. masterorganicchemistry.com The reaction involves the activation of the hydroxyl group by PBr₃, transforming it into a good leaving group that is subsequently displaced by a bromide ion. masterorganicchemistry.com

Niobium(V) bromide, along with its chloride analogue NbCl₅, offers a more contemporary approach for the synthesis of allylic and allenic halides from their corresponding alkoxides. nih.govscispace.com This method is notable for its potential to proceed through a metalla-halo- acs.orgacs.org rearrangement, which can provide a high degree of stereocontrol, often favoring the formation of (E)-allylic halides. researchgate.netnih.gov The process involves the addition of NbBr₅ to a pre-formed allylic alkoxide, leading to the desired halide. nih.gov

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules. In the conversion of allylic alcohols to halides, the choice of reagent and reaction conditions dictates the outcome.

With PBr₃, the Sₙ2 nature of the reaction generally leads to inversion of configuration at a chiral center. masterorganicchemistry.comchemistrysteps.com However, in allylic systems, the possibility of an Sₙ2' reaction exists, where the nucleophile attacks the γ-carbon of the allylic system, leading to a rearranged product. The balance between Sₙ2 and Sₙ2' pathways is influenced by steric and electronic factors within the substrate.

The use of niobium pentahalides can offer superior stereoselectivity. researchgate.netnih.gov The metalla-halo- acs.orgacs.org rearrangement pathway is stereospecific, and when it is the dominant mechanism, it can lead to the preferential formation of one stereoisomer. For instance, the reaction often yields (E)-allylic chlorides with high selectivity. nih.gov However, it is important to note that other mechanisms, such as direct displacement and ionization, can compete, leading to mixtures of regioisomers. scispace.com The outcome is often dependent on the specific substrate and the stability of potential carbocation intermediates. scispace.com

The metalla-halo- acs.orgacs.org rearrangement is a sigmatropic rearrangement that provides a powerful tool for stereocontrolled halogenation. nih.gov This mechanism involves a metal halide that can activate an allylic alcohol, deliver a halogen in an Sₙ2' fashion, and form a stable metal oxide byproduct. nih.govscispace.com

The process is formally a acs.orgacs.org-sigmatropic rearrangement where the metal-oxygen bond is one of the sigma bonds and the carbon-carbon double bond is the other. The cyclic transition state dictates the stereochemical outcome. nih.gov While this concerted mechanism is often invoked to explain the high stereoselectivity observed, it is recognized that competitive pathways, including ionic and direct displacement mechanisms, can also be in operation. researchgate.netnih.gov The predominance of one mechanism over another is influenced by the substrate structure and the reaction conditions. For example, substrates that can form stable carbocations are more likely to undergo ionization pathways. scispace.com

Stereoselective Alkene Bromination from Other Substrates

Beyond allylic alcohols, several other classes of organic compounds can serve as precursors for the stereoselective synthesis of bromoalkenes, including the specific target, this compound.

A highly efficient and stereoselective method for the preparation of (Z)-1-bromo-1-alkenes involves the microwave-assisted debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. organic-chemistry.orgresearchgate.net This reaction, typically carried out in a system of triethylamine (B128534) (Et₃N) and dimethylformamide (DMF), offers rapid reaction times, often on the order of minutes, and produces high yields of the desired (Z)-isomer. organic-chemistry.orgunivpancasila.ac.id The microwave irradiation significantly accelerates the reaction compared to conventional heating. researchgate.net This methodology has been successfully applied to both aliphatic and aromatic substrates. organic-chemistry.org Furthermore, this approach can be extended to a one-pot synthesis of terminal alkynes and enynes. organic-chemistry.orgresearchgate.net

Table 1: Microwave-Assisted Synthesis of (Z)-1-Bromo-1-alkenes

| Substrate (anti-2,3-dibromoalkanoic acid) | Product ((Z)-1-Bromo-1-alkene) | Yield (%) | Reaction Time (min) |

|---|---|---|---|

| 3-Aryl-2,3-dibromopropanoic acids | (Z)-β-Arylvinyl bromides | High | 0.2 - 1.0 |

| Aliphatic 2,3-dibromoalkanoic acids | (Z)-1-Bromo-1-alkenes | High | 0.2 - 1.0 |

Data sourced from studies on microwave-induced reactions. organic-chemistry.orgresearchgate.net

Palladium-catalyzed hydrogenolysis of 1,1-dibromoalkenes presents another effective route to (Z)-1-bromo-1-alkenes. acs.orgacs.org This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a hydride source like tributyltin hydride (Bu₃SnH). acs.orgacs.org The reaction proceeds with high stereoselectivity, yielding the (Z)-isomer as the major product. acs.org The mechanism is thought to involve the stereoselective insertion of the palladium(0) catalyst into the trans-bromine-alkenyl carbon bond, followed by transmetalation with the hydride source and subsequent reductive elimination. acs.org This method is compatible with a variety of functional groups and can be performed in a range of solvents. acs.org The resulting (Z)-1-bromo-1-alkenes are valuable intermediates that can be used in subsequent cross-coupling reactions, such as Suzuki and Sonogashira couplings, to create more complex molecules with defined stereochemistry. acs.orgacs.org

Table 2: Palladium-Catalyzed Hydrogenolysis of 1,1-Dibromoalkenes

| Substrate (1,1-Dibromoalkene) | Product ((Z)-1-Bromo-1-alkene) | Catalyst | Hydride Source | Yield (%) |

|---|---|---|---|---|

| Alkenyl-conjugated 1,1-dibromo-1-alkenes | (Z)-1-Bromo-1-alkenes | Pd(PPh₃)₄ | Bu₃SnH | Good |

| Alkynyl-conjugated 1,1-dibromo-1-alkenes | (Z)-Bromo enynes | Pd(PPh₃)₄ | Bu₃SnH | 63-69 |

Data compiled from research on palladium-catalyzed reactions. acs.orgacs.org

Vinylsilanes and alkynes are versatile building blocks in organic synthesis that can be transformed into stereodefined bromoalkenes.

Vinylsilanes: The electrophilic-induced desilylation of vinylsilanes is a well-established method for the stereoselective synthesis of vinyl halides. rsc.org This process allows for the selective replacement of a silyl (B83357) group with a halogen, often with retention of the double bond geometry. rsc.org This makes it possible to synthesize either (E)- or (Z)-β-arylvinyl bromides by choosing the appropriate halogenating agent and reaction conditions in a halodeborylation protocol following a borylative coupling. researchgate.net The use of ruthenium-catalyzed alkene-alkyne coupling of allyl boronates or silanes with various alkynes provides a route to synthetically valuable vinyl boronates and vinyl silanes, which can then be converted to the desired bromoalkenes. nih.gov

Alkynes: The hydrohalogenation of alkynes can also be used to produce bromoalkenes. However, controlling the stereoselectivity of this addition can be challenging. More advanced methods involve the use of metal catalysts to direct the regio- and stereoselectivity of the addition. For instance, palladium-catalyzed hydrohalogenation of alkynyl halides can lead to the formation of (Z)-1,2-dihaloalkenes. researchgate.net Another approach involves the difunctionalization of alkynes. For example, a catalytic directed alkyne difunctionalization can produce tetrasubstituted alkenes with high regio- and stereoselectivity. nih.gov Furthermore, the thiocyanatothiolation of alkynes provides a metal-free method to create functionalized vinyl compounds that could potentially be converted to bromoalkenes. rsc.orgrsc.org

Emerging Synthetic Strategies

Recent advancements in organic synthesis have led to the development of novel methodologies for the formation of carbon-carbon and carbon-heteroatom bonds involving allylic bromides. These emerging strategies, such as electrochemical synthesis and transition-metal-free cross-coupling reactions, offer milder conditions, greater functional group tolerance, and improved sustainability profiles compared to traditional methods.

Electrochemical Synthesis and Radical Fluorosulfonylation of Allylic Bromides

Electrochemical methods are gaining prominence as a green and efficient tool in organic synthesis. acs.org A notable application is the radical fluorosulfonylation of allylic bromides, which provides a direct route to previously inaccessible allyl sulfonyl fluorides. acs.org This catalyst-free protocol operates under mild, electroreductive conditions and demonstrates significant synthetic utility. acs.orgfigshare.com

The reaction typically involves the electrolysis of a solution containing the allylic bromide and fluorosulfonyl chloride (FSO₂Cl) in an undivided cell. chemistryviews.org Researchers have successfully employed a graphite (B72142) felt anode and a zinc cathode, with lithium triflate (LiOTf) as the electrolyte and diethyl ether (Et₂O) as the solvent. chemistryviews.org The process is conducted at room temperature under constant cell voltage. chemistryviews.org

The proposed mechanism initiates with the electrochemical reduction of FSO₂Cl to form a fluorosulfonyl radical (•FSO₂). chemistryviews.org This radical then adds to the double bond of the allylic bromide. The subsequent elimination of a bromine radical from the resulting alkyl radical intermediate yields the desired allylsulfonyl fluoride (B91410). chemistryviews.org This method has been shown to be effective for a variety of allylic bromides, including those with trisubstituted olefins and cyclic structures, affording the corresponding sulfonyl fluorides in moderate to good yields. acs.org For instance, 3-bromocyclohexene (B24779) can be converted to its sulfonyl fluoride derivative in 64% yield. acs.org The scalability of this reaction has been demonstrated with a gram-scale synthesis achieving a 71% yield. chemistryviews.org

Table 1: Electrochemical Radical Fluorosulfonylation of Representative Allylic Bromides

| Allylic Bromide Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Dihydrocarvone-derived bromide | Corresponding Allyl Sulfonyl Fluoride | 62 | acs.org |

| Trisubstituted olefin-bearing bromide | Corresponding Allyl Sulfonyl Fluoride | 57 | acs.org |

| 3-Bromocyclohexene | Cyclohex-2-en-1-ylsulfonyl fluoride | 64 | acs.org |

This interactive table summarizes the yields of allyl sulfonyl fluorides obtained from various allylic bromide precursors via electrochemical radical fluorosulfonylation.

This electrochemical approach represents a significant advancement in the synthesis of allyl sulfonyl fluorides, which are valuable intermediates in organic synthesis, agrochemicals, and pharmaceutical chemistry. chemistryviews.org

Transition-Metal-Free Cross-Coupling Approaches for Allylic Bromide Synthesis

The development of transition-metal-free cross-coupling reactions is a major focus in modern organic chemistry, aiming to reduce costs and the environmental impact associated with precious metal catalysts. organic-chemistry.org A significant breakthrough in this area is the Suzuki-Miyaura-type cross-coupling of allylic bromides with aryl- and vinylboronic acids without a transition-metal catalyst. organic-chemistry.org This method provides an efficient pathway for carbon-carbon bond formation. organic-chemistry.org

The reaction is typically carried out in the presence of an inorganic base, such as cesium carbonate (Cs₂CO₃) or potassium fluoride (KF), with a small quantity of water being crucial for high yields. organic-chemistry.orgthieme-connect.com Optimal conditions often involve using Cs₂CO₃ in a mixture of dichloromethane (CH₂Cl₂) and water at elevated temperatures, which can lead to product yields of up to 99%. organic-chemistry.org The protocol is robust, tolerating open-air conditions and not requiring the purification of commercial solvents or reagents. organic-chemistry.orgthieme-connect.com Its practicality has been confirmed on a gram scale, yielding 93% of the coupled product. organic-chemistry.org

The scope of this reaction is broad, encompassing a variety of allylic bromides, including those with electron-withdrawing groups and aliphatic substituents, as well as various aryl- and vinylboronic acids. organic-chemistry.org Mechanistic studies, including the lack of effect from radical scavengers, suggest an ionic substitution mechanism. organic-chemistry.org The proposed pathway involves the formation of a borate (B1201080) anion from the organoboronic acid, which then undergoes an ipso-attack on the allylic bromide to form the cross-coupling product. thieme-connect.com

Table 2: Transition-Metal-Free Cross-Coupling of Cinnamyl Bromide with 4-Methoxyphenylboronic Acid

| Allylic Bromide | Boronic Acid | Base | Solvent System | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cinnamyl bromide | 4-Methoxyphenylboronic acid | Cs₂CO₃ | CH₂Cl₂–H₂O (10:1) | 60 | up to 99 | organic-chemistry.org |

This interactive table details the reaction conditions and yields for the transition-metal-free cross-coupling of cinnamyl bromide with 4-methoxyphenylboronic acid.

This transition-metal-free system offers a cost-effective, environmentally benign, and operationally simple alternative to traditional cross-coupling methods, making it a valuable tool for sustainable organic synthesis. organic-chemistry.org

Mechanistic Investigations and Chemical Reactivity of 1 Bromo 3 Methylpent 2 Ene

Electrophilic Addition Reactions to the Alkene Moiety

The double bond in 1-bromo-3-methylpent-2-ene is susceptible to electrophilic attack, leading to addition reactions. The regioselectivity and stereoselectivity of these additions are governed by the stability of the intermediates formed.

The addition of hydrogen halides (HX) and halogens (X₂) to the double bond of this compound can, in principle, lead to different constitutional isomers and stereoisomers.

Addition of HX: The addition of an acid like HBr to the alkene follows Markovnikov's rule. organic-chemistry.orgyoutube.com The proton will add to the less substituted carbon of the double bond (C2), leading to the formation of a more stable tertiary carbocation at C3. The subsequent attack of the bromide ion on this carbocation will yield the Markovnikov product.

Addition of X₂: The addition of halogens like Br₂ proceeds via a cyclic halonium ion intermediate. The nucleophilic attack of the halide ion then occurs in an anti-fashion, leading to a trans-dihalide product.

The mechanisms of these electrophilic additions explain the observed product distributions.

Carbocation Intermediate (Addition of HX): In the addition of HBr, the initial protonation of the double bond at C2 generates a tertiary carbocation at C3. This tertiary carbocation is more stable than the alternative secondary carbocation that would be formed by protonation at C3. The subsequent attack of the bromide ion at C3 leads to the major product, 3,3-dibromo-3-methylpentane. brainly.com

Bridged Halonium Ion Intermediate (Addition of X₂): When bromine (Br₂) reacts with the alkene, it forms a bridged bromonium ion intermediate, where the bromine atom is bonded to both C2 and C3. study.com This intermediate prevents the formation of a discrete carbocation and thus avoids rearrangements. The subsequent nucleophilic attack by a bromide ion occurs from the side opposite to the bridged bromine, resulting in anti-addition.

Table 2: Predicted Products of Electrophilic Addition to this compound

| Reagent | Intermediate | Major Product | Stereochemistry |

|---|---|---|---|

| HBr | Tertiary Carbocation | 3,3-Dibromo-3-methylpentane | Not applicable |

| Br₂ | Bridged Bromonium Ion | 1,2,3-Tribromo-3-methylpentane | Anti-addition |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net For substrates like this compound, an allylic bromide, these reactions provide powerful methods for constructing complex molecular architectures. smolecule.com Catalytic systems based on transition metals, particularly palladium and nickel, are highly effective for coupling allylic electrophiles with a wide range of nucleophilic partners. mdpi.comnih.gov These transformations generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov The allylic nature of this compound introduces specific mechanistic considerations, including regioselectivity and stereospecificity, which are central to controlling the reaction outcomes.

Palladium-Catalyzed Cross-Coupling with Organometallic Reagents (e.g., Suzuki, Heck, Stille, Negishi)

Palladium complexes are the most extensively studied catalysts for the cross-coupling of allylic halides. escholarship.org Reactions such as the Suzuki-Miyaura (using organoboron reagents), Heck (with alkenes), Stille (with organostannanes), and Negishi (with organozinc reagents) couplings are routinely applied to form new C-C bonds. nih.gov For an allylic substrate like this compound, the reaction is initiated by the oxidative addition of the C-Br bond to a Pd(0) species, forming a (π-allyl)palladium(II) intermediate. nih.gov This intermediate is then attacked by the nucleophile from the organometallic reagent, leading to the coupled product and regeneration of the Pd(0) catalyst. nih.gov The choice of organometallic reagent, ligand, and reaction conditions is crucial for achieving high yields and selectivity. mdpi.com For instance, the Suzuki-Miyaura coupling of allylic boronic esters with aryl iodides has been shown to be an effective method, with the regioselectivity being heavily influenced by the substitution pattern on the olefin. rsc.orgrsc.org

The ancillary ligands coordinated to the palladium center play a critical role in determining the catalyst's reactivity and selectivity. pitt.edudigitellinc.com Judicious ligand selection can influence the rate of oxidative addition and reductive elimination, stabilize catalytic intermediates, and control stereochemical and regiochemical outcomes. pitt.edu For challenging cross-coupling reactions, bulky N-heterocyclic carbene (NHC) ligands have been designed to promote high catalytic activity. nih.gov Computational and experimental studies have shown that Pd-NHC complexes with a single, sterically demanding NHC ligand are particularly effective. nih.gov The steric bulk of the ligand can be tuned by modifying substituents, which directly impacts the reaction's efficiency and selectivity. nih.gov Similarly, in asymmetric Suzuki-Miyaura couplings, helically chiral polymer ligands have been used to induce high enantioselectivity in the formation of axially chiral products. nih.govrsc.org

| Ligand Type | Impact on Reactivity/Selectivity | Example Application |

| Phosphines (e.g., PPh₃) | Commonly used, influences rate and stability. Addition of PPh₃ can enhance enantiospecificity in allylic couplings. bristol.ac.uk | Suzuki-Miyaura coupling of allylic boronic esters. bristol.ac.uk |

| N-Heterocyclic Carbenes (NHCs) | Bulky NHCs increase catalytic activity and turnover numbers, enabling reactions under mild conditions. nih.gov | Challenging couplings of hindered biaryls and secondary alkyl organozincs. nih.gov |

| Chiral Polymers (e.g., PQXphos) | Induces high enantioselectivity in asymmetric couplings. nih.govrsc.org | Asymmetric Suzuki-Miyaura coupling to form biaryl esters. nih.govrsc.org |

| Bidentate Ligands (e.g., Xantphos) | Can facilitate successive cross-coupling and allylic substitution processes in one pot. nih.gov | Three-component coupling of 1,1-dibromoalkenes, vinylzinc chloride, and nucleophiles. nih.gov |

The (π-allyl)palladium intermediate formed from an unsymmetrical allylic bromide like this compound has two potential sites for nucleophilic attack: the α-carbon (the carbon originally bonded to the bromine) and the γ-carbon (the other terminal carbon of the allyl system). The resulting products are often a mixture of linear (γ-substituted) and branched (α-substituted) isomers. The regioselectivity of this attack is a well-studied phenomenon, influenced by the nature of the ligand, the nucleophile, and the substituents on the allyl fragment. rsc.org

In the Suzuki-Miyaura cross-coupling of secondary allylic boronic esters, the regioselectivity is strongly dictated by the substitution pattern of the olefin. rsc.org For many allylic systems, there is a strong preference for the nucleophile to attack the less substituted terminus of the π-allyl intermediate, which in the case of this compound would favor substitution at the γ-position. However, steric and electronic factors of both the substrate and the incoming nucleophile can alter this preference. rsc.org DFT studies on related systems predict that nucleophilic attack often occurs preferentially on the anti-allyl palladium intermediate to generate the benzylic substitution product. rsc.org

| Factor | Influence on Regioselectivity |

| Steric Hindrance | Nucleophilic attack is generally favored at the less sterically hindered terminus of the π-allyl intermediate. rsc.org |

| Ligand Bulk | Bulky ligands can direct the nucleophile to the less hindered γ-position. |

| Nucleophile | "Soft" nucleophiles tend to favor attack at the less substituted carbon, while "hard" nucleophiles may show less selectivity. |

| Substituents on Allyl System | Electron-withdrawing groups can influence the electronic character of the allyl termini, affecting the site of attack. The geometry of the starting material can also impact the outcome. bristol.ac.uk |

When the starting allylic bromide possesses defined stereochemistry, such as the (E) or (Z) isomers of this compound, the stereochemical outcome of the cross-coupling reaction is of significant interest. smolecule.com Palladium-catalyzed allylic substitutions are known to proceed with a high degree of stereospecificity. bristol.ac.uk The coupling of enantiomerically enriched allylic boronic esters, for example, proceeds with almost perfect stereoretention. bristol.ac.uk This high fidelity is attributed to a reaction pathway where transmetalation occurs via a syn mechanism, followed by a reductive elimination that is faster than competing isomerization processes. bristol.ac.uk In these cases, the geometry of the starting material directly translates to the geometry of the product olefin. For instance, (Z)-allylic boronates typically yield γ-products with high (E)-selectivity. bristol.ac.uk

Nickel-Catalyzed Cross-Coupling Methodologies

While palladium has dominated the field, nickel-catalyzed cross-coupling reactions have emerged as a powerful and often more cost-effective alternative. nih.govdntb.gov.ua Nickel catalysts can cleave C–O bonds and are highly effective for coupling a wide range of electrophiles. nih.govissuu.com For allylic bromides, nickel catalysts can promote reactions analogous to those catalyzed by palladium, often with different reactivity and selectivity profiles. escholarship.org The general mechanism is similar, involving oxidative addition of the C-Br bond to a Ni(0) species, followed by transmetalation and reductive elimination. issuu.com The use of specific ligands, such as triethylphosphine (B1216732) (PEt₃) or N-heterocyclic carbenes (e.g., SIPr), is crucial for achieving high yields and enabling challenging transformations. nih.govissuu.com

Transition-Metal-Free Cross-Coupling Reactions of Allylic Bromides

In recent years, there has been a growing interest in developing cross-coupling reactions that avoid the use of transition metals, driven by goals of sustainability and cost reduction. organic-chemistry.orgcas.cn These reactions often proceed through different mechanistic pathways, such as those involving radicals or organocatalysis. cas.cn Base-promoted homolytic aromatic substitution (HAS) is one such pathway, where an aryl radical is generated and adds to an arene. cas.cn While termed "transition-metal-free," some of these reactions have been found to be catalyzed by trace amounts of metal contaminants present in reagents like sodium carbonate. organic-chemistry.org A reassessment of certain Suzuki-type couplings initially thought to be metal-free revealed that trace palladium (at parts-per-billion levels) was responsible for the observed reactivity. organic-chemistry.org Nevertheless, dedicated research continues to explore truly metal-free conditions for C-C bond formation, offering a complementary approach to traditional catalytic methods. researchgate.netbohrium.com

Radical Reactions and Functionalization

The presence of the allylic system in this compound makes it a prime candidate for radical-based reactions. These processes are initiated by the homolytic cleavage of the carbon-bromine bond, leading to the formation of a resonance-stabilized allylic radical. This intermediate is central to the diverse functionalization reactions that this compound can undergo.

The formation of an allylic radical from this compound is a critical first step in many of its radical reactions. This process is typically initiated by heat or light, which provides the energy required for the homolytic cleavage of the relatively weak carbon-bromine bond. The resulting 3-methylpent-2-en-1-yl radical is significantly stabilized by resonance. The unpaired electron is not localized on a single carbon atom but is delocalized across the C1 and C3 positions of the pentenyl chain.

This delocalization can be represented by two primary resonance structures:

Caption: Resonance structures of the 3-methylpent-2-en-1-yl radical, showing the delocalization of the unpaired electron between the C1 and C3 positions.

The stability of this allylic radical is greater than that of a corresponding secondary or tertiary alkyl radical. This increased stability is a key factor in the regioselectivity of subsequent reactions, as the radical will preferentially react at the positions with the highest spin density. The stability of carbon radicals follows the general trend: allylic > tertiary > secondary > primary > methyl. This trend is attributed to both resonance and hyperconjugation effects. In the case of the 3-methylpent-2-en-1-yl radical, both resonance and the inductive effect of the methyl and ethyl groups contribute to its stability.

Table 1: Relative Stability of Carbon Radicals

| Radical Type | Example | Key Stabilizing Factors |

| Methyl | •CH₃ | None |

| Primary Alkyl | CH₃CH₂• | Hyperconjugation |

| Secondary Alkyl | (CH₃)₂CH• | Hyperconjugation |

| Tertiary Alkyl | (CH₃)₃C• | Hyperconjugation |

| Allylic | CH₂=CH-CH₂• | Resonance |

This compound can undergo both radical addition and substitution reactions, with the reaction pathway being highly dependent on the reaction conditions.

Radical Chain Substitution: Under conditions of low bromine concentration, a radical chain substitution reaction is favored. A classic reagent for achieving this is N-bromosuccinimide (NBS), which provides a slow, continuous supply of bromine radicals. The mechanism proceeds as follows:

Initiation: Homolytic cleavage of the N-Br bond in NBS to form a bromine radical.

Propagation:

The bromine radical abstracts an allylic hydrogen from a molecule of the starting alkene (if the reaction starts from the corresponding alkene) or the bromine atom from this compound is abstracted by another radical to form the resonance-stabilized 3-methylpent-2-en-1-yl radical.

This allylic radical then reacts with a molecule of Br₂, regenerating a bromine radical and forming the product. Due to the resonance of the intermediate radical, a mixture of isomeric products can be formed. Reaction at C1 yields this compound, while reaction at C3 would lead to 3-bromo-3-methylpent-1-ene. The product distribution is influenced by both steric and electronic factors.

Termination: Combination of any two radical species.

Radical Addition: In the presence of a high concentration of HBr and a radical initiator such as peroxides, a radical addition reaction across the double bond can occur. This proceeds via an anti-Markovnikov mechanism.

Initiation: Peroxide decomposes to form radicals, which then react with HBr to generate a bromine radical.

Propagation:

The bromine radical adds to the double bond at the less substituted carbon (C2), leading to the formation of a more stable tertiary radical at C3.

This carbon-centered radical then abstracts a hydrogen atom from HBr to form the final product and regenerate a bromine radical.

The expected product from the radical addition of HBr to this compound would be 1,2-dibromo-3-methylpentane.

Table 2: Comparison of Radical Reaction Pathways for Allylic Systems

| Reaction Type | Key Reagents | Intermediate | Major Product Type |

| Radical Substitution | NBS, light/heat | Resonance-stabilized allylic radical | Allylic bromide |

| Radical Addition | HBr, peroxides | More stable alkyl radical | Anti-Markovnikov addition product |

Visible-light photoredox catalysis has emerged as a powerful tool for the transformation of organic molecules, including allylic bromides like this compound. This methodology utilizes a photocatalyst that, upon excitation with visible light, can engage in single-electron transfer (SET) processes to generate radical intermediates under mild conditions.

In a typical photoredox cycle involving an allylic bromide, the excited photocatalyst can be either oxidative or reductive.

Reductive Quenching Cycle: The excited photocatalyst is quenched by a sacrificial electron donor. The resulting highly reducing species can then transfer an electron to the allylic bromide, leading to the cleavage of the carbon-bromine bond and the formation of the 3-methylpent-2-en-1-yl radical. This radical can then be trapped by a variety of coupling partners.

Oxidative Quenching Cycle: The excited photocatalyst is quenched by an electron acceptor. The resulting highly oxidizing species can then abstract an electron from a suitable donor, which in some cases can be a precursor that leads to a species that reacts with the allylic bromide.

These photoredox-generated allylic radicals can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, offering a versatile platform for the functionalization of this compound.

Table 3: Key Components in a Typical Photoredox Catalytic Cycle for Allylic Bromide Functionalization

| Component | Function | Examples |

| Photocatalyst | Absorbs visible light and initiates SET | Ru(bpy)₃²⁺, Ir(ppy)₃, Organic dyes |

| Light Source | Excites the photocatalyst | Blue LEDs, compact fluorescent lamps |

| Sacrificial Reagent | Electron donor or acceptor | Hantzsch ester, triethylamine (B128534) (donors) |

| Coupling Partner | Reacts with the generated allylic radical | Alkenes, alkynes, arenes, nucleophiles |

Isomerization and Rearrangement Processes

Allylic systems, such as this compound, are prone to isomerization and rearrangement reactions, which can be promoted by bases, heat, or acids. These processes often involve the migration of the double bond and/or the halogen atom.

The isomerization of allylic halides can be catalyzed by bases, often proceeding through a stereospecific acs.orgnih.gov-proton shift mechanism. For a chiral allylic halide, this can lead to the transfer of stereochemical information from the starting material to the product. While this compound is not chiral, the principles of this type of isomerization are still relevant to its potential transformations.

In the presence of a suitable base, such as a non-nucleophilic guanidine (B92328) base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), a proton can be abstracted from the carbon adjacent to the double bond (C4 in this case, though less likely due to the stability of the resulting carbanion) or from the carbon bearing the bromine (C1). Deprotonation at C1 would lead to an allylic anion intermediate. This intermediate is resonance-stabilized, with the negative charge delocalized between C1 and C3. Subsequent protonation of this intermediate can lead to the formation of an isomeric vinyl halide. The stereospecificity of such reactions arises from the formation of a tight ion pair between the allylic anion and the protonated base, which can control the facial selectivity of the protonation step.

Allylic halides can undergo rearrangements upon heating or in the presence of an acid catalyst. These rearrangements typically involve the formation of a carbocationic intermediate.

Acid-Catalyzed Rearrangement: In the presence of a Lewis or Brønsted acid, the bromine atom can be abstracted, leading to the formation of a resonance-stabilized allylic carbocation. This carbocation has two resonance contributors, with the positive charge delocalized between C1 and C3. Nucleophilic attack by the bromide ion can then occur at either of these positions.

For this compound, the intermediate carbocation would be the 3-methylpent-2-en-1-yl cation. Nucleophilic attack by a bromide ion at C1 would regenerate the starting material, while attack at C3 would lead to the rearranged product, 3-bromo-3-methylpent-1-ene. The equilibrium between these isomers will be dictated by their relative thermodynamic stabilities. Generally, the more substituted alkene is the more stable product (Zaitsev's rule).

Thermal Rearrangement: Thermally induced rearrangements of allylic halides can also occur, often proceeding through a concerted acs.orgnih.gov-sigmatropic shift or via radical or ionic intermediates, depending on the substrate and conditions. For this compound, heating could potentially lead to an equilibrium mixture of the 1-bromo and 3-bromo isomers.

Table 4: Potential Isomerization and Rearrangement Products of this compound

| Starting Material | Conditions | Key Intermediate | Potential Product(s) |

| This compound | Base | Allylic anion | Vinyl bromide |

| This compound | Acid/Heat | Allylic carbocation | 3-Bromo-3-methylpent-1-ene |

Spectroscopic and Analytical Methods for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the precise structure and stereochemistry of 1-bromo-3-methylpent-2-ene can be determined.

Proton (¹H) NMR for Chemical Shift Analysis and Multiplicity

Proton NMR (¹H NMR) spectroscopy offers insights into the electronic environment of each hydrogen atom in the molecule. The chemical shift (δ) indicates the type of proton, while the multiplicity, or splitting pattern, reveals the number of neighboring protons. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals for the different proton environments.

The vinylic proton on the second carbon (C2) is expected to appear downfield due to the deshielding effect of the double bond. The protons on the brominated methyl group (C1) will also be shifted downfield because of the electronegativity of the bromine atom. The signals for the ethyl group at C3 and the methyl group at C3 will have characteristic chemical shifts and splitting patterns based on their neighboring protons.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -CH₂Br (C1) | 4.0 - 4.2 | Doublet | 2H |

| =CH- (C2) | 5.6 - 5.8 | Triplet | 1H |

| -CH₃ (on C3) | 1.7 - 1.9 | Singlet | 3H |

| -CH₂- (C4) | 2.0 - 2.2 | Quartet | 2H |

| -CH₃ (C5) | 1.0 - 1.2 | Triplet | 3H |

This data is predictive and may vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR for Carbon Skeleton and Hybridization States

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon backbone of the molecule. Each unique carbon atom in this compound will produce a distinct signal, revealing the number of different carbon environments and their hybridization states (sp³, sp²).

The sp² hybridized carbons of the double bond (C2 and C3) are expected to resonate at lower field (higher ppm values) compared to the sp³ hybridized carbons of the alkyl groups. The carbon atom bonded to the electronegative bromine atom (C1) will also be shifted downfield.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (-CH₂Br) | 30 - 35 |

| C2 (=CH-) | 120 - 125 |

| C3 (=C(CH₃)-) | 135 - 140 |

| C4 (-CH₂-) | 25 - 30 |

| C5 (-CH₃) | 12 - 15 |

| -CH₃ (on C3) | 20 - 25 |

This data is predictive and based on analogous structures.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the connectivity between atoms, advanced two-dimensional (2D) NMR techniques are utilized.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). For instance, it would show a cross-peak between the vinylic proton at C2 and the protons of the -CH₂Br group at C1, as well as between the protons of the ethyl group (C4 and C5). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. researchgate.net An HSQC spectrum would show cross-peaks connecting the signal of each proton to the signal of the carbon it is attached to, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. researchgate.net HMBC is crucial for identifying quaternary carbons (like C3) and for piecing together the entire molecular structure by observing long-range couplings. For example, the protons of the methyl group on C3 would show a correlation to C2 and C4.

Together, these 2D NMR methods provide a detailed and robust confirmation of the structure of this compound and can help in determining the stereochemistry (E/Z isomerism) of the double bond.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and molecular formula of a compound. In the mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are detected based on their mass-to-charge ratio (m/z).

For this compound (C₆H₁₁Br), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion, separated by two mass units (M+ and M+2). This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. docbrown.info

The fragmentation pattern provides further structural information. Common fragmentation pathways for haloalkanes involve the loss of the halogen atom or the cleavage of carbon-carbon bonds.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z Value | Proposed Fragment | Significance |

| 162/164 | [C₆H₁₁Br]⁺ | Molecular ion peaks (M⁺, M⁺+2) |

| 83 | [C₆H₁₁]⁺ | Loss of Bromine radical |

| 55 | [C₄H₇]⁺ | Allylic cation from cleavage of C3-C4 bond |

| 41 | [C₃H₅]⁺ | Allylic cation |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (e.g., C=C, C-Br)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbon-carbon double bond (C=C) and the carbon-bromine bond (C-Br).

Predicted Characteristic IR Absorption Bands for this compound:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| C=C | 1660 - 1680 | Stretching |

| =C-H | 3000 - 3100 | Stretching |

| C-H (sp³) | 2850 - 2960 | Stretching |

| C-Br | 500 - 600 | Stretching |

The presence of these bands in the IR spectrum provides strong evidence for the key functional groups within the molecule.

Chromatographic Techniques (e.g., GC-MS) for Purity and Isomer Ratio Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile compounds like this compound and for determining the ratio of any isomers present.

In a GC-MS analysis, the sample is injected into the gas chromatograph, where different components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected.

This technique would allow for the separation of the (E) and (Z) isomers of this compound, as well as any other impurities. The retention time from the GC provides a measure of the compound's identity (when compared to a standard), and the area under each peak can be used to quantify the relative amounts of each component, thus determining the purity and isomeric ratio of the sample. The mass spectrum obtained for each separated peak further confirms the identity of the isomers and impurities.

Theoretical and Computational Chemistry Studies of 1 Bromo 3 Methylpent 2 Ene

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational to modern computational chemistry. These first-principles approaches solve the electronic structure of a molecule to predict its properties. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electron density to determine the molecule's energy and other attributes. Such calculations have been widely applied to various organic molecules, including halogenated hydrocarbons, to understand their intrinsic properties. researchgate.net

For instance, studies on similar bromo-substituted organic compounds often employ DFT methods like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p) to compute optimized geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net These methods allow for a detailed examination of how the presence and position of the bromine atom and the methyl group on the pentene backbone influence the molecule's characteristics.

| Computational Method | Typical Application | Basis Set Example |

|---|---|---|

| Ab Initio (e.g., Hartree-Fock) | Initial geometry optimization, molecular orbital analysis | 6-311+G(d,p) |

| Density Functional Theory (DFT) | Electronic structure, reaction pathways, spectroscopic prediction | B3LYP/6-31G* |

Quantum chemical calculations are instrumental in analyzing the electronic structure and bonding of 1-bromo-3-methylpent-2-ene. These methods can precisely calculate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of chemical bonds. The analysis of the HOMO-LUMO gap is particularly important as it provides insights into the molecule's chemical reactivity and kinetic stability.

For an allylic bromide like this compound, these calculations can quantify the electronic effects of the substituents. The electron-withdrawing nature of the bromine atom and the electron-donating effect of the methyl and ethyl groups attached to the double bond create a specific electronic environment. This environment dictates the molecule's susceptibility to nucleophilic or electrophilic attack. Bonding analysis, such as Natural Bond Orbital (NBO) analysis, can further elucidate hyperconjugative interactions and the delocalization of electron density, which are key to understanding the stability of potential reactive intermediates.

A significant application of quantum chemical calculations is the mapping of reaction pathways. By calculating the potential energy surface for a given reaction, chemists can identify the most favorable route from reactants to products. This involves locating and characterizing stationary points, including energy minima (reactants, intermediates, and products) and first-order saddle points, known as transition states.

For reactions involving this compound, such as nucleophilic allylic substitution, DFT calculations can be used to model the movement of atoms as the reaction progresses. The geometric structure and energy of the transition state are critical for determining the reaction's activation energy and, consequently, its rate. For example, computational models can distinguish between an S({N})2' mechanism, where the nucleophile attacks the carbon-carbon double bond, and a direct S({N})2 mechanism at the carbon bearing the bromine. By comparing the calculated activation barriers for different pathways, a prediction can be made about the predominant reaction mechanism.

Many reactions involving allylic systems can yield multiple products, leading to challenges of regioselectivity and stereoselectivity. Computational modeling provides a powerful means to predict and understand these outcomes. By calculating the activation energies for the transition states leading to different regioisomers or stereoisomers, researchers can predict the major product of a reaction under kinetic control.

In the case of this compound, a nucleophilic attack could occur at either the C1 or C3 position of the allylic system. DFT calculations can model the transition states for both possibilities. The relative energies of these transition states would reveal the inherent regioselectivity of the substrate. Similarly, if chiral centers are formed, the transition states leading to different stereoisomers can be modeled to predict the stereochemical outcome. These predictive capabilities are invaluable for designing synthetic strategies that favor the formation of a desired isomer.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Molecular Interactions

While quantum mechanics provides a highly accurate description of electronic structure, it is computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) offers a more computationally efficient alternative by using classical physics to model molecules as a collection of atoms held together by springs. This approach is particularly well-suited for conformational analysis.

Machine Learning Applications for Reaction Performance Prediction in Allylic Substitution Reactions

The intersection of computational chemistry and artificial intelligence has led to the development of machine learning (ML) models capable of predicting chemical reaction outcomes with high accuracy. nih.gov Predicting the performance of reactions like the allylic substitution of this compound remains a significant challenge due to the complex interplay of substrate, reagent, catalyst, and solvent effects. nih.gov

Recent studies have demonstrated the successful application of ML in predicting the performance of iridium-catalyzed allylic substitution reactions. nih.gov These models are often trained on large datasets of experimental results. A key challenge is the development of appropriate molecular descriptors that capture the essential chemical information for accurate predictions. nih.gov One innovative approach involves creating "substrate-aware" descriptors that are derived from properties calculated using Density Functional Theory. nih.gov These descriptors can encode information at both the atomic and molecular levels, leading to enhanced prediction accuracy. nih.gov

For example, a model might be trained to predict the yield or enantiomeric excess of an allylic amination reaction. The model learns the complex relationships between the structure of the allylic electrophile (like this compound), the nucleophile, and the catalyst, to make predictions for new, unseen combinations. These ML models not only accelerate the discovery and optimization of new reactions but can also offer insights into the underlying reaction mechanisms. nih.gov

| ML Model Aspect | Description | Relevance to Allylic Substitution |

|---|---|---|

| Input Data | Large datasets of known reactions with recorded yields, selectivity, etc. | Includes various allylic bromides, nucleophiles, and catalysts. |

| Descriptors | Numerical representations of molecular structure and properties (e.g., derived from DFT). | Capture electronic and steric features of this compound that influence reactivity. |

| Algorithm | Neural networks, gradient boosting machines, etc. | Learns the correlation between descriptors and reaction outcome. |

| Prediction | Yield, regioselectivity, or stereoselectivity for a new reaction. | Predicts the performance of this compound with a novel nucleophile or catalyst. |

Applications of 1 Bromo 3 Methylpent 2 Ene As a Key Intermediate in Complex Organic Synthesis

Building Block for Complex Molecule Construction

The primary role of 1-bromo-3-methylpent-2-ene in organic synthesis is as a bifunctional building block. The presence of two distinct reactive sites—the carbon-carbon double bond and the carbon-bromine bond—allows for sequential or selective reactions to introduce new functional groups and extend the carbon skeleton. This dual reactivity is fundamental to its application in constructing intricate molecules for fields such as medicine and materials science.

The reactivity of this compound stems from its classification as both an alkene and an alkyl halide.

Nucleophilic Substitution: The bromine atom serves as a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles. This allows for the formation of new bonds with a wide range of nucleophilic partners.

Electrophilic Addition: The carbon-carbon double bond can undergo electrophilic addition reactions, enabling the introduction of various functionalities across the double bond.

These reaction types are pivotal for its role as a molecular building block.

Table 1: Reactivity Profile of this compound

| Functional Group | Reaction Type | Potential Transformations |

|---|---|---|

| Alkyl Bromide | Nucleophilic Substitution | Formation of alcohols, ethers, amines, nitriles, etc. |

| Grignard Reagent Formation | Creation of a carbanion for C-C bond formation. | |

| Alkene | Electrophilic Addition | Halogenation, hydrohalogenation, hydration. |

| Radical Addition | Anti-Markovnikov addition of HBr. |

Precursor in Natural Product Synthesis

Allylic bromides are a class of compounds frequently used in the synthesis of natural products, particularly terpenes and other isoprenoids, due to their ability to act as prenylating agents or their analogs. While specific, documented multi-step syntheses of complex natural products using this compound are not extensively reported in scientific literature, its structure is analogous to key intermediates like prenyl bromide (1-bromo-3-methyl-2-butene). Compounds of this type are widely used to introduce isoprenoid units, which are fundamental components of many natural products, including fragrances and signaling molecules. researchgate.netits.ac.id The utility of such bromoalkenes lies in their capacity to undergo nucleophilic substitution reactions, thereby attaching the five-carbon chain to a larger molecular scaffold.

Role in the Production of Pharmaceutical and Agrochemical Intermediates

This compound is offered by chemical suppliers as an intermediate for the chemical and pharmaceutical industries. Its potential in these sectors is linked to its function as a building block for creating novel organic molecules with potential biological activity. The synthesis of new pharmaceutical drugs and agrochemicals often requires versatile intermediates that can be modified to produce a library of related compounds for screening.

The structural features of this compound allow it to be incorporated into larger molecules, modifying their lipophilicity and steric properties, which can be crucial for biological efficacy. The ability to perform reactions at either the double bond or the bromide site provides synthetic chemists with flexible pathways to target molecules.

Table 2: Potential Contributions to Pharmaceutical and Agrochemical Synthesis

| Feature | Synthetic Utility | Potential Impact on Target Molecule |

|---|---|---|

| C6 Alkyl Chain | Introduces a lipophilic fragment. | Modifies solubility and membrane permeability. |

| Allylic Bromide | Allows for coupling with various nucleophiles (e.g., phenols, amines). | Connects the fragment to core structures of active compounds. |

| Double Bond | Can be functionalized (e.g., epoxidation, hydroxylation). | Introduces polar groups to modulate biological interactions. |

Potential in Materials Science and Polymer Chemistry as a Functional Monomer

In the fields of materials science and polymer chemistry, the utility of this compound is based on its potential to act as a functional monomer. The carbon-carbon double bond allows it to participate in addition polymerization reactions, potentially forming a polymer backbone.

If incorporated into a polymer, the bromine atom on each monomer unit would be located on the side chain. This pendant functional group can be used for post-polymerization modification. Such modifications allow for the synthesis of functional polymers with tailored properties, such as:

Grafting: Attaching other polymer chains to the backbone.

Cross-linking: Creating networks between polymer chains to enhance mechanical properties.

Surface Functionalization: Modifying the surface properties of materials.

This potential makes it an interesting candidate for the development of new materials with specific applications.

Table 3: Features of this compound as a Potential Functional Monomer

| Structural Feature | Role in Polymerization | Benefit for Final Material |

|---|---|---|

| C=C Double Bond | Polymerizable group for chain-growth polymerization. | Forms the polymer backbone. |

| Pendant Bromine Atom | Reactive site for post-polymerization modification. | Allows for the introduction of new functionalities, cross-linking, or grafting. |

| Alkyl Side Group | Influences polymer properties. | Affects solubility, glass transition temperature, and mechanical properties. |

Compound Index

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |